![molecular formula C11H12Cl2N2O4 B2777017 3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid CAS No. 2287298-89-7](/img/structure/B2777017.png)
3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative with a carboxylic acid group and two chlorine atoms attached to the pyridine ring. DMAP has been extensively studied for its various biological and chemical properties, making it a valuable tool in many areas of research.
Wirkmechanismus
DMAP acts as a nucleophilic catalyst in many chemical reactions. It is known to activate carboxylic acids and esters, making them more reactive towards nucleophilic attack. DMAP also acts as a base in some reactions, abstracting protons from acidic compounds. The mechanism of action of DMAP is still not fully understood, and further research is needed to elucidate its precise role in chemical reactions.
Biochemische Und Physiologische Effekte
DMAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. DMAP has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
DMAP has several advantages as a reagent in chemical reactions. It is readily available, easy to handle, and has a long shelf life. DMAP is also relatively inexpensive compared to other catalysts. However, DMAP has some limitations, including its potential toxicity and the need for careful handling. It is also not effective in all chemical reactions, and further research is needed to determine its precise role in various reactions.
Zukünftige Richtungen
There are several future directions for research on DMAP. One area of research is the development of new synthetic methods using DMAP as a catalyst. Another area of research is the investigation of the biological and physiological effects of DMAP, including its potential as an antimicrobial agent. Further research is also needed to elucidate the precise mechanism of action of DMAP in chemical reactions. Overall, DMAP is a valuable tool in many areas of scientific research, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of DMAP is a multi-step process that involves the reaction of 2,6-dichloropyridine with tert-butyl carbamate and sodium hydride, followed by the reaction with 2-bromoacetic acid. The final product is obtained by hydrolysis of the tert-butyl group using trifluoroacetic acid. This method has been widely used to obtain high yields of DMAP with high purity.
Wissenschaftliche Forschungsanwendungen
DMAP has been used extensively in scientific research due to its various biological and chemical properties. It has been used as a catalyst in organic synthesis and as a reagent in chemical reactions. DMAP has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
IUPAC Name |
3,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(7(5)13)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWZWEVTTIVFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-3,6-dichloropyridine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

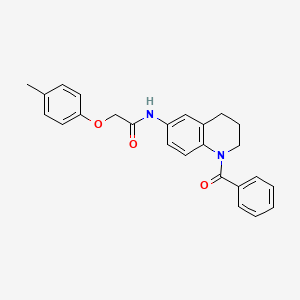
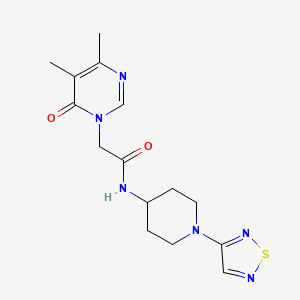
![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)
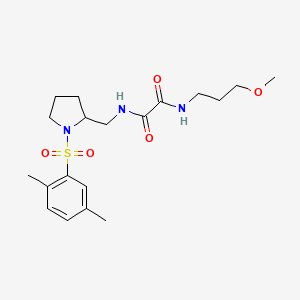
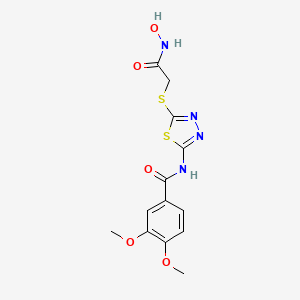
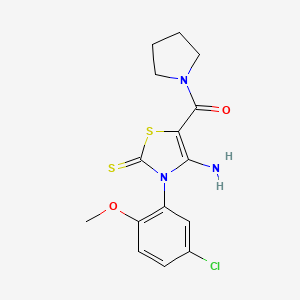

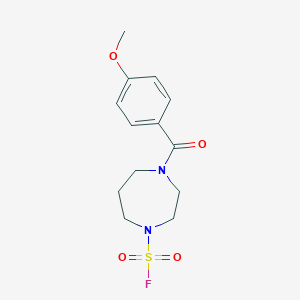
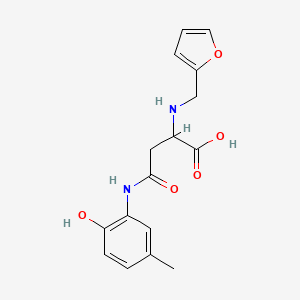
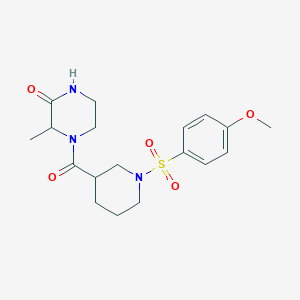
![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
![3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2776953.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2776954.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)